(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
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Description
The compound “(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as our compound, have been found to possess antiviral activity . They have been used to develop compounds that inhibit influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They can be used to develop drugs that reduce inflammation in the body .
Anticancer Activity
Indole derivatives have shown potential in the development of anticancer drugs . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can be used to develop drugs that help protect the body from damage caused by harmful molecules known as free radicals .
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They can be used to develop drugs that kill or slow the growth of microorganisms, including bacteria, viruses, and fungi .
Use in Drug Discovery
The pyrrolidine ring in our compound is a versatile scaffold for novel biologically active compounds . It can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Use in Synthesis of New Compounds
The pyrrolidine ring can be used to synthesize various scaffolds for screening different pharmacological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Use in Catalytic Mechanisms
The pyridine moiety in our compound can be used in the design and synthesis of new dipyridylpyrrole N-oxide ligands . These ligands can be used in catalytic mechanisms based on NMR and ESI-MS experiments .
properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-12-4-5-14(18)13(9-12)16(21)20-8-6-11(10-20)15-3-1-2-7-19-15/h1-5,7,9,11H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUCJSRYZWYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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